(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis : A research by Baraldi et al. (1998) details a one-pot synthesis method involving alkyl or aryl hydrazine hydrochlorides, which could be applicable to the synthesis of compounds similar to (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride (Baraldi et al., 1998).
Novel Synthesis Methods : El‐Dean et al. (2018) and Kamal El‐Dean et al. (2018) describe innovative synthesis methods for pyrazine derivatives, which could inform approaches to synthesize related compounds (El‐Dean et al., 2018), (Kamal El‐Dean et al., 2018).
Reaction Mechanisms : Studies by Chimichi et al. (1996) on pyrazolo[1,5-a]pyrimidines offer insights into the reaction mechanisms that could be relevant for understanding reactions involving compounds like (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine (Chimichi et al., 1996).
Biological Activities and Applications
DNA Binding Properties : Mech-Warda et al. (2022) investigated pyrazine derivatives for DNA binding properties, which can be a crucial aspect of scientific research in understanding drug-DNA interactions (Mech-Warda et al., 2022).
Antimicrobial and Anticancer Activities : Research by El-Sawy et al. (2013) and Saidachary et al. (2014) indicate the potential of pyrazine derivatives in antimicrobial and anticancer activities, which can be significant for developing new therapeutic agents (El-Sawy et al., 2013), (Saidachary et al., 2014).
Inhibitor of Apoptosis Proteins (IAP) Antagonists : Asano et al. (2013) discuss the development of IAP antagonists, highlighting the role of pyrazine derivatives in cancer treatment and potentially applicable to compounds like (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine (Asano et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclopropylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c13-10(7-1-2-7)12-4-3-11-8-5-16(14,15)6-9(8)12;/h7-9,11H,1-6H2;1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZTLVDAQCDIC-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173052-93-0 | |
Record name | Methanone, cyclopropyl[(4aR,7aS)-hexahydro-6,6-dioxidothieno[3,4-b]pyrazin-1(2H)-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173052-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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